molecular formula C6H10N2O B15159089 N-Prop-2-yn-1-yl-L-alaninamide CAS No. 674778-56-4

N-Prop-2-yn-1-yl-L-alaninamide

Cat. No.: B15159089
CAS No.: 674778-56-4
M. Wt: 126.16 g/mol
InChI Key: HQFIAQYGMQTVSB-YFKPBYRVSA-N
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Description

N-Prop-2-yn-1-yl-L-alaninamide is a chemical compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to the nitrogen atom of the L-alaninamide structure. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Prop-2-yn-1-yl-L-alaninamide can be achieved through several methods. One common approach involves the reaction of L-alaninamide with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction typically proceeds at room temperature and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-Prop-2-yn-1-yl-L-alaninamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Prop-2-yn-1-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the propargyl group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Prop-2-yn-1-yl-L-alaninamide is unique due to its specific combination of the propargyl group and the L-alaninamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

674778-56-4

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2S)-2-amino-N-prop-2-ynylpropanamide

InChI

InChI=1S/C6H10N2O/c1-3-4-8-6(9)5(2)7/h1,5H,4,7H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

HQFIAQYGMQTVSB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC#C)N

Canonical SMILES

CC(C(=O)NCC#C)N

Origin of Product

United States

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